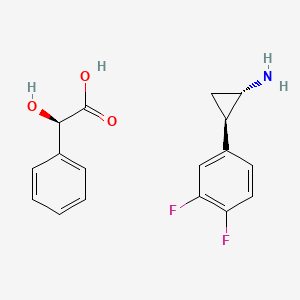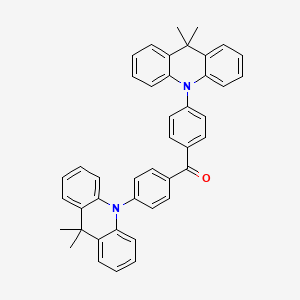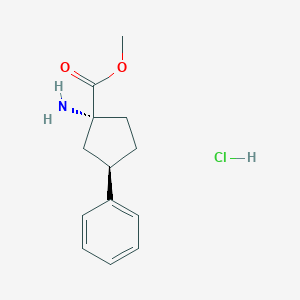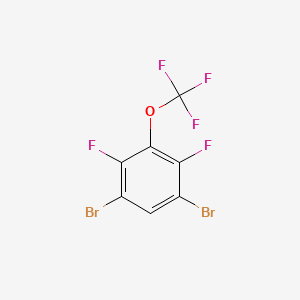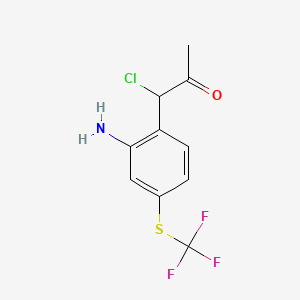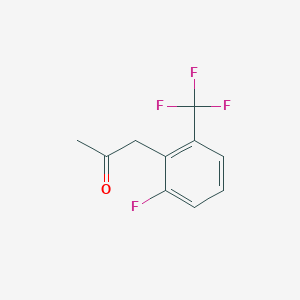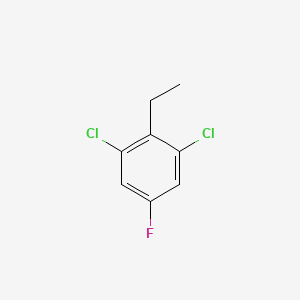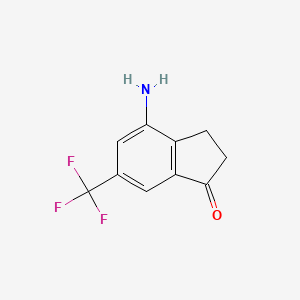
(3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, coupling reactions, and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the biphenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated groups make it useful in imaging techniques such as positron emission tomography (PET).
Medicine
In medicine, (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid has potential applications as a pharmaceutical intermediate. Its unique properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the expression of genes involved in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine: Similar structure but with a dimethylamine group instead of a hydroxyacetic acid group.
3,4,5-Trifluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Contains trifluoromethoxy groups but differs in the biphenyl substitution pattern.
Uniqueness
(3-Fluoro-3’-(trifluoromethoxy)biphenyl-2-yl)-hydroxyacetic acid is unique due to its specific combination of fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C15H10F4O4 |
|---|---|
Peso molecular |
330.23 g/mol |
Nombre IUPAC |
2-[2-fluoro-6-[3-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-11-6-2-5-10(12(11)13(20)14(21)22)8-3-1-4-9(7-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
Clave InChI |
FVUXIQFCPYWKNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


